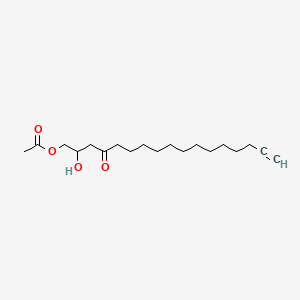
4-(1,3-Dithian-2-yl)phenol
Vue d'ensemble
Description
4-(1,3-Dithian-2-yl)phenol, also known as 4-(2,4-dithiaphenol), is a small, organic molecule that is widely used in scientific research. It is a derivative of phenol and has a variety of applications in the fields of chemical synthesis, biochemical research, and physiological studies.
Applications De Recherche Scientifique
Synthesis and Polymer Research
- Polymer Synthesis : Kaya and Aydın (2012) developed a method for synthesizing electroactive polymers using 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP), which is closely related to 4-(1,3-Dithian-2-yl)phenol. This process involved electrochemical polymerization and oxidative polycondensation, highlighting the potential of such compounds in polymer research (Kaya & Aydın, 2012).
Chemical Synthesis and Reactivity
- Synthesis of 2-(1,3-Dithianyl)phenols : Stibrányi, Žúžiová, and Prónayová (1997) explored the synthesis of new 2-(1,3-dithianyl)phenols. These compounds were produced through reactions involving 2-chloro-1,3-dithiane and various phenols, demonstrating the reactivity and utility of the dithianyl group in chemical synthesis (Stibrányi, Žúžiová, & Prónayová, 1997).
Fluorescent Probes and Bioimaging
- Fluorescent Probes for Metals : Gu et al. (2017) created a benzothiazole-based fluorescent probe using a structure similar to this compound. This probe was capable of distinguishing between Hg2+ and Cu2+ ions, demonstrating its potential application in bioimaging and biological sciences (Gu et al., 2017).
Catalysis and Chemical Reactions
- Lewis Base Catalyzed Reactions : Michida and Mukaiyama (2008) conducted research on the 1,3-dithiane addition to carbonyl compounds, using a process that could be related to the manipulation of this compound. Their study demonstrates the potential of dithiane compounds in catalysis (Michida & Mukaiyama, 2008).
Safety and Hazards
When handling “4-(1,3-Dithian-2-yl)phenol”, personal protective equipment/face protection should be worn . It should be ensured that there is adequate ventilation . Contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . The storage temperature should not exceed 25°C .
Mécanisme D'action
Target of Action
It’s known that 1,3-dithiolanes, a class of compounds to which 4-(1,3-dithian-2-yl)phenol belongs, have been used as nonthiolic, odorless 1,3-propanedithiol equivalents in various biochemical reactions .
Mode of Action
Compounds with similar structures have been investigated for their potential in acid-promoted thioacetalization under solvent-free conditions .
Result of Action
A study has investigated the fluorescent mechanism of a similar compound and its excited state intramolecular proton transfer processes .
Propriétés
IUPAC Name |
4-(1,3-dithian-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKGNLBYVFKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398589 | |
| Record name | 4-(1,3-dithian-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57529-05-2 | |
| Record name | 4-(1,3-dithian-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)







